molecular formula C22H16ClNO4S B2547169 [4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114659-72-1

[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2547169
CAS No.: 1114659-72-1
M. Wt: 425.88
InChI Key: FMQGVKLVCFCRBN-UHFFFAOYSA-N
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Description

The compound 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,1-dioxido (sulfone) group, a 3-chlorophenyl substituent at position 4 of the benzothiazine ring, and a 4-methoxyphenyl methanone moiety at position 2. Benzothiazine derivatives are of interest due to their diverse pharmacological applications, including anti-inflammatory, antimicrobial, and antitumor activities .

Properties

IUPAC Name

[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4S/c1-28-18-11-9-15(10-12-18)22(25)21-14-24(17-6-4-5-16(23)13-17)19-7-2-3-8-20(19)29(21,26)27/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQGVKLVCFCRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazin class, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.

Structural Characteristics

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C21_{21}H16_{16}ClN\O3_{3}S
  • Molecular Weight: 430.87 g/mol
  • CAS Number: 1114660-32-0

The unique structural features include a benzothiazin core with various functional groups that may influence its biological activity.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into potential biological activities:

Compound NameStructural FeaturesBiological Activity
3-ChlorobenzothiazoleChlorine-substituted benzothiazoleAntibacterial
6-FluorobenzothiazoleFluorine-substituted benzothiazoleAntitumor
2-MethylbenzothiazoleMethyl-substituted benzothiazoleAnti-inflammatory

This table illustrates that modifications in the substituents can significantly alter the biological profile of benzothiazine derivatives.

Study 1: Anticancer Properties

Research has indicated that related compounds exhibit selective cytotoxic effects on melanoma cells. A study involving a derivative with a chlorophenyl group demonstrated a 4.9-fold increase in cytotoxicity against melanoma cells compared to normal cells, indicating that similar derivatives might also possess significant anticancer properties .

Study 2: Enzyme Inhibition

Investigations into enzyme inhibition by related compounds have shown strong activity against urease and acetylcholinesterase. These findings suggest that the benzothiazin structure may facilitate interactions with these enzymes, which could be further explored for therapeutic applications .

Computational Studies

Quantitative structure-activity relationship (QSAR) models have been applied to predict the biological activity of this compound based on its structural features. These models suggest that modifications to the functional groups can enhance efficacy or reduce toxicity, guiding future synthetic efforts .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications
  • Benzothiazine vs. Benzothiazole: The target compound’s 1,4-benzothiazine core differs from benzothiazole derivatives (e.g., {2-[(1,3-benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone in and ).
  • Sulfone Group: The 1,1-dioxido group in the target compound increases polarity compared to non-sulfonated analogs like 4-(3-chloro-4-methylphenyl)-1,4-benzothiazin-2-ylmethanone (). This sulfone group may enhance solubility and hydrogen-bonding capacity .
Substituent Variations
  • Chlorophenyl Substituents: 3-Chlorophenyl (target): Provides moderate steric bulk and lipophilicity. 4-Chlorophenyl (): Altered steric orientation, which may affect binding to hydrophobic pockets in biological targets.
  • Methanone Modifications: 4-Methoxyphenyl (target): The methoxy group offers electron-donating properties, balancing the sulfone’s electron-withdrawing effects. 3,4-Dimethoxyphenyl (): Additional methoxy groups enhance solubility but may introduce steric hindrance. 4-Hydroxy-3-(3-methoxybenzoyl) (): The hydroxyl group enables hydrogen bonding, contrasting with the methoxy group’s hydrophobic character.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound ~414.8 3.2 0.15 3-Cl, 1,1-dioxido, 4-OCH3
[4-(3,5-Dichlorophenyl)-...]methanone () ~449.7 4.1 0.05 3,5-Cl2, 1,1-dioxido, 4-OCH3
[4-(3-Chloro-4-methylphenyl)-...]methanone () ~428.9 3.8 0.10 3-Cl-4-CH3, 1,1-dioxido, 3,4-(OCH3)2
{2-[(Benzothiazol-2-yl)methoxy]-...}methanone () 414.29 3.5 0.20 Benzothiazole, 5-Cl, 4-Cl

Key Observations :

  • The sulfone group reduces logP (increases polarity) compared to non-sulfonated analogs.
  • Dichlorophenyl derivatives exhibit higher logP and lower solubility due to increased hydrophobicity.
  • Methoxy groups improve aqueous solubility but may reduce membrane permeability .

Pharmacological Activity Comparisons

Antimicrobial and Antitumor Activity
  • Benzothiazole Derivatives () : Exhibit broad-spectrum antibacterial and antifungal activity, attributed to the benzothiazole core’s ability to intercalate DNA or inhibit enzymes like topoisomerase II.
Anti-inflammatory Potential
  • Methoxy-Substituted Analogs () : Methoxy groups are associated with COX-2 inhibition, suggesting anti-inflammatory applications. The target compound’s 4-methoxyphenyl group may confer similar activity.

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